molecular formula C18H10BrClFN3S B3002382 (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile CAS No. 683258-36-8

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile

Cat. No.: B3002382
CAS No.: 683258-36-8
M. Wt: 434.71
InChI Key: LWRCLSDTIIVBOH-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C18H10BrClFN3S and its molecular weight is 434.71. The purity is usually 95%.
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Scientific Research Applications

Fungicidal Activity

Compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-((3-chloro-4-fluorophenyl)amino)acrylonitrile have shown significant fungicidal activity. For instance, a study by Shen De-long (2010) investigated compounds that exhibited certain fungicidal activities, particularly against Colletotrichum gossypii (Shen De-long, 2010).

Reduction and Structural Analysis

The reduction of (E)-3-aryl-2-(thiazol-2-yl)acrylonitriles, which are structurally related to the compound , was studied. This research, involving lithium aluminum hydride, provided insights into the structural properties of the resulting compounds (Frolov et al., 2005).

Antioxidant Activity

Research on derivatives of 2-(4-fluorophenyl)thiazolidin-4-ones, which are chemically similar, revealed promising antioxidant activities. These compounds were synthesized and biologically evaluated for their antioxidant potential (El Nezhawy et al., 2009).

Photoluminescence Characteristics

The synthesis and study of photoluminescence characteristics of derivatives related to this compound have been conducted. These studies focused on understanding the UV–vis absorption and photoluminescent spectra of these derivatives, which emit green fluorescence (Zhaozhe Xu et al., 2012).

Corrosion Inhibition

Certain halogen-substituted thiazole derivatives, chemically related to the compound , have been studied for their corrosion inhibition properties, particularly on mild steel in sulfuric acid at high temperatures (Gong et al., 2019).

Antimicrobial Activity

Similar compounds, like 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones, have shown significant antimicrobial activity against various pathogens, indicating the potential of this scaffold in the development of novel therapeutics (Olawode et al., 2019).

Properties

IUPAC Name

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(3-chloro-4-fluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10BrClFN3S/c19-13-3-1-2-11(6-13)17-10-25-18(24-17)12(8-22)9-23-14-4-5-16(21)15(20)7-14/h1-7,9-10,23H/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRCLSDTIIVBOH-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10BrClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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